7-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE
Description
7-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of thiazolo-triazine derivatives, which are known for their diverse biological activities.
Properties
IUPAC Name |
(7Z)-7-[(3-nitrophenyl)methylidene]-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O3S/c29-23-20(15-16-8-7-13-19(14-16)28(30)31)32-24-26-25-21(17-9-3-1-4-10-17)22(27(23)24)18-11-5-2-6-12-18/h1-15,22H/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPYMGISAFBJDY-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NN=C3N2C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(=NN=C3N2C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE typically involves the reaction of 3-nitrobenzaldehyde with 3,4-diphenyl-1,2,4-triazine-5-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Cyclization: The compound can form additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Cyclization: Strong acids or bases can facilitate the formation of additional rings.
Major Products Formed
Reduction: 7-(3-aminobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one.
Substitution: Various halogenated derivatives depending on the substituent used.
Cyclization: Polycyclic compounds with enhanced stability and potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 7-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE exerts its effects is primarily through the interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to the inhibition of enzymes involved in cell proliferation. The compound can bind to the active site of these enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Thiazolo[3,2-b][1,2,4]triazole: Exhibits antimicrobial activity.
Thiazolo[4,5-b]pyridine: Used in the development of new pharmaceuticals.
Uniqueness
7-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE stands out due to its unique combination of a nitrobenzylidene group with a thiazolo-triazine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
